KD5170 - 940943-37-3

KD5170

Catalog Number: EVT-254748
CAS Number: 940943-37-3
Molecular Formula: C20H25N3O5S2
Molecular Weight: 451.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

KD5170, also known as KD5170, is a small molecule identified through high-throughput screening for histone deacetylase (HDAC) inhibitory activity. [, ] Unlike many HDAC inhibitors in development, KD5170 is not a hydroxamic acid, offering potential for distinct pharmaceutical properties. [] KD5170 exhibits potent anti-tumor activity in vitro and in vivo across a range of cancer types, including multiple myeloma and prostate cancer. [, , , , , , ] This activity is attributed to its ability to inhibit both class I and II HDACs, leading to altered gene expression and induction of apoptosis in cancer cells. [, , ]

Future Directions
  • Development of strategies to overcome resistance: Understanding the mechanisms of resistance to KD5170, such as activation of the ERK/MAPK pathway, could lead to the development of combination therapies or novel strategies to overcome resistance. [, ]

Vorinostat (SAHA, Zolinza)

  • Compound Description: Vorinostat is a hydroxamic acid-based histone deacetylase inhibitor (HDACI) approved for the treatment of cutaneous T-cell lymphoma. It acts by binding to the catalytic zinc ion in the active site of HDACs, inhibiting their activity and inducing cell cycle arrest and apoptosis in cancer cells. [, ]
  • Relevance: Vorinostat serves as a benchmark compound for KD5170, as it represents a clinically validated HDACI. While both compounds target HDACs, they differ in their chemical structures: Vorinostat is a hydroxamic acid derivative, whereas KD5170 belongs to the mercaptoketone class of HDACIs. This structural distinction may confer different pharmacological properties and activity profiles to KD5170. [, ]

Suberoylanilide Hydroxamic Acid (SAHA)

  • Compound Description: Suberoylanilide hydroxamic acid (SAHA), also known as Vorinostat, is a histone deacetylase (HDAC) inhibitor with preference for class I and II HDACs. It demonstrates anti-tumor activity by inhibiting cell growth and inducing apoptosis in various cancer cells, including prostate cancer. []
  • Relevance: Similar to KD5170, SAHA acts as an HDAC inhibitor and exhibits anti-cancer properties. Research indicates that both SAHA and KD5170 can elevate RARα protein levels in LNCaP prostate cancer cells, potentially contributing to their therapeutic effects. This suggests a potential overlap in their mechanisms of action, despite belonging to different chemical classes (SAHA being a hydroxamic acid and KD5170 a mercaptoketone). []

Romidepsin

  • Compound Description: Romidepsin is a thiol-containing natural product that acts as a histone deacetylase inhibitor (HDACI). It induces cell cycle arrest, differentiation, and apoptosis in transformed cells. []

NCH-51

  • Compound Description: NCH-51 is a thiol-containing histone deacetylase inhibitor (HDACI) that inhibits cell growth and induces apoptosis by promoting histone acetylation. []

Bortezomib (Velcade)

  • Compound Description: Bortezomib is a proteasome inhibitor used in the treatment of multiple myeloma and mantle cell lymphoma. It blocks the proteasome, a cellular complex responsible for protein degradation, leading to an accumulation of misfolded proteins and induction of apoptosis in cancer cells. []
  • Relevance: While not structurally related to KD5170, Bortezomib represents a clinically relevant agent for combination therapy in multiple myeloma. Studies have demonstrated that the combination of KD5170 and Bortezomib synergistically enhances anti-myeloma activity, suggesting a potential benefit of combining these drugs in treating multiple myeloma. []
  • Compound Description: Tumor necrosis factor–related apoptosis-inducing ligand (TRAIL) is a protein that can induce apoptosis in cancer cells by binding to death receptors on the cell surface. []
  • Relevance: While not structurally related to KD5170, TRAIL is a potential candidate for combination therapy. Studies have shown that combining KD5170 with TRAIL synergistically enhances anti-myeloma activity, indicating a potential for improved treatment outcomes. []

U0126

  • Compound Description: U0126 is a selective inhibitor of mitogen-activated protein kinase kinases (MEK), which are upstream regulators of the extracellular signal-regulated kinase (ERK) pathway. By inhibiting MEK, U0126 blocks ERK activation and downstream signaling, which can promote cell proliferation and survival in cancer cells. []
  • Relevance: Although structurally distinct from KD5170, U0126 plays a crucial role in overcoming resistance to the HDAC inhibitor. Research indicates that resistance to KD5170 in myeloma cells can be associated with hyperactivation of the ERK/MAPK pathway. Pretreatment with U0126 effectively restores sensitivity to KD5170 in resistant cells, suggesting a synergistic effect and potential for combination therapy to overcome drug resistance. []

Am80 (Tamibarotene)

  • Compound Description: Am80, also known as tamibarotene, is a synthetic retinoid that selectively activates retinoic acid receptors (RAR) α and β. It exhibits antitumor activity in various cancer types, including prostate cancer. []
  • Relevance: While structurally unrelated to KD5170, Am80 represents a potential candidate for combination therapy in prostate cancer. Studies have shown that combining Am80 with an HDAC inhibitor, such as KD5170, enhances the growth-inhibitory effect on LNCaP prostate cancer cells. This suggests a potential synergistic interaction between these two compounds, despite their different mechanisms of action. []

5-Aza-2'-Deoxycytidine

  • Compound Description: 5-Aza-2'-deoxycytidine is a DNA methyltransferase (DNMT) inhibitor. It incorporates into DNA and traps DNMTs, leading to their depletion and subsequent demethylation of DNA. This can reactivate silenced tumor suppressor genes and inhibit cancer cell growth. []
  • Relevance: Although structurally distinct from KD5170, 5-aza-2'-deoxycytidine represents a different epigenetic-modifying agent. This compound was included in a study to compare the effects of combining Am80 with either an HDAC inhibitor like KD5170 or a DNMT inhibitor. The study aimed to explore different combination strategies for enhancing the antitumor effects of Am80 in prostate cancer. []
Classification

This compound falls under the category of histone deacetylase inhibitors, which are compounds that play a crucial role in cancer therapy by influencing gene expression through the modulation of histone acetylation states. The presence of the dimethylamino group enhances its interaction with biological targets .

Synthesis Analysis

The synthesis of S-(2-(6-(4-(3-(Dimethylamino)propoxy)phenylsulfonamido)pyridin-3-yl)-2-oxoethyl)ethanethioate typically involves several steps, which may include:

  1. Starting Materials: The synthesis often begins with readily available pyridine derivatives and sulfonamides.
  2. Reagents: Common reagents include triethylamine or 4-Dimethylaminopyridine as catalysts to enhance reaction efficiency.
  3. Reaction Conditions: Specific conditions such as temperature control (often around 20-30°C for certain reactions) and pH adjustments (maintaining a pH range of 4-5 during workup) are critical for optimal yields .
  4. Isolation: After the reaction, the product is typically isolated by crystallization techniques, often involving cooling and filtration to obtain pure crystalline forms.

For instance, one synthetic route involves the reaction of pyridine-3-sulfonyl chloride with various amines under controlled temperatures to yield the desired compound .

Molecular Structure Analysis

The molecular structure of S-(2-(6-(4-(3-(Dimethylamino)propoxy)phenylsulfonamido)pyridin-3-yl)-2-oxoethyl)ethanethioate can be analyzed as follows:

  • Functional Groups: The compound contains multiple functional groups:
    • A dimethylamino group, which enhances solubility and biological activity.
    • A pyridine ring, contributing to its aromatic character and potential interactions with biological targets.
    • A sulfonamide moiety, known for its antibacterial properties and role in HDAC inhibition.

The spatial arrangement and connectivity of these groups are crucial for its mechanism of action and biological activity .

Chemical Reactions Analysis

S-(2-(6-(4-(3-(Dimethylamino)propoxy)phenylsulfonamido)pyridin-3-yl)-2-oxoethyl)ethanethioate participates in various chemical reactions typical for HDAC inhibitors:

  1. Acetylation Reactions: It can undergo acetylation reactions where it interacts with acetyl groups on histones.
  2. Enzyme Inhibition: The compound acts by binding to the active sites of histone deacetylases, inhibiting their function and leading to increased acetylation levels on histones .
  3. Biological Interactions: Studies have shown that it induces cell death in cancer cell lines through concentration-dependent mechanisms .
Mechanism of Action

The mechanism of action for S-(2-(6-(4-(3-(Dimethylamino)propoxy)phenylsulfonamido)pyridin-3-yl)-2-oxoethyl)ethanethioate primarily involves:

  1. Inhibition of Histone Deacetylases: By inhibiting HDACs, this compound prevents the removal of acetyl groups from histones, leading to a more relaxed chromatin structure that promotes gene transcription.
  2. Gene Expression Modulation: This modulation affects various pathways involved in cell cycle regulation, apoptosis, and differentiation, making it a candidate for cancer therapy .
  3. Cellular Effects: Experimental data indicate that treatment with this compound results in hyperacetylation of histones and subsequent upregulation of tumor suppressor genes such as p21WAF1 .
Physical and Chemical Properties Analysis

The physical and chemical properties of S-(2-(6-(4-(3-(Dimethylamino)propoxy)phenylsulfonamido)pyridin-3-yl)-2-oxoethyl)ethanethioate are summarized as follows:

  • Molecular Weight: Approximately 430.6 g/mol.
  • Solubility: Soluble in DMSO (≥21.2 mg/mL), but insoluble in water and ethanol .
  • Boiling Point: Not specifically documented but expected to be high due to the complexity and size of the molecule.

These properties influence its formulation for biological assays and therapeutic applications.

Applications

S-(2-(6-(4-(3-(Dimethylamino)propoxy)phenylsulfonamido)pyridin-3-yl)-2-oxoethyl)ethanethioate has several scientific applications:

  1. Cancer Therapy: As an HDAC inhibitor, it is being studied for its potential use in treating various cancers by promoting apoptosis in cancer cells.
  2. Research Tool: It serves as a valuable tool for studying gene expression regulation mechanisms in cellular biology.
  3. Drug Development: Its unique structure provides opportunities for further modifications aimed at enhancing efficacy or reducing side effects in therapeutic contexts .

The ongoing research into this compound highlights its significance in drug discovery and development within the field of oncology.

Properties

CAS Number

940943-37-3

Product Name

S-(2-(6-(4-(3-(Dimethylamino)propoxy)phenylsulfonamido)pyridin-3-yl)-2-oxoethyl) ethanethioate

IUPAC Name

S-[2-[6-[[4-[3-(dimethylamino)propoxy]phenyl]sulfonylamino]pyridin-3-yl]-2-oxoethyl] ethanethioate

Molecular Formula

C20H25N3O5S2

Molecular Weight

451.6 g/mol

InChI

InChI=1S/C20H25N3O5S2/c1-15(24)29-14-19(25)16-5-10-20(21-13-16)22-30(26,27)18-8-6-17(7-9-18)28-12-4-11-23(2)3/h5-10,13H,4,11-12,14H2,1-3H3,(H,21,22)

InChI Key

KXWBUKMWZKTHCV-UHFFFAOYSA-N

SMILES

CC(=O)SCC(=O)C1=CN=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)OCCCN(C)C

Synonyms

S-(2-(6-(4-(3-(dimethylamino)propoxy)phenylsulfonamido)pyridin-3-yl)-2-oxoethyl) ethanethioate

Canonical SMILES

CC(=O)SCC(=O)C1=CN=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)OCCCN(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.